

Application Notes and Protocols for Assessing Cuproptosis Markers with UM4118

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Compound of Interest

Compound Name: UM4118

Cat. No.: B15606672

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Introduction

Cuproptosis is a recently identified form of regulated cell death triggered by the accumulation of intracellular copper. This process is distinct from other cell death mechanisms like apoptosis and ferroptosis. It is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to the aggregation of these proteins, the loss of iron-sulfur (Fe-S) cluster proteins, and subsequent proteotoxic stress and cell death.[1][2][3] The discovery of cuproptosis has opened new avenues for therapeutic intervention, particularly in oncology, as cancer cells often exhibit an increased demand for copper.[4][5]

UM4118 is a novel and potent copper ionophore identified through phenotypic screening of acute myeloid leukemia (AML) patient samples. It has been demonstrated to induce cuproptosis, showing particular efficacy in AML cells with SF3B1 mutations.[6] **UM4118** acts by transporting copper across cellular membranes, thereby increasing intracellular copper concentrations to toxic levels and initiating the cuproptosis cascade.[6][7] These application notes provide detailed protocols for assessing key biomarkers of cuproptosis induced by **UM4118**.

Key Cuproptosis Markers

The primary molecular markers for assessing cuproptosis include:

- Ferredoxin 1 (FDX1): An upstream regulator of protein lipoylation, essential for the process. [\[7\]](#)[\[8\]](#)
- Lipoic Acid Synthetase (LIAS): An enzyme responsible for the synthesis of lipoic acid, a key modification of TCA cycle enzymes. [\[7\]](#)[\[8\]](#)
- Dihydrolipoamide S-Acetyltransferase (DLAT): A lipoylated component of the pyruvate dehydrogenase complex that aggregates in the presence of excess copper. [\[7\]](#)[\[8\]](#)
- Intracellular Copper Levels: Direct measurement of cellular copper content.
- Loss of Fe-S Cluster Proteins: Downregulation of proteins dependent on iron-sulfur clusters.

Quantitative Data Summary

The following tables provide an example of expected quantitative results from experiments assessing the effect of **UM4118** on cuproptosis markers in a sensitive cell line (e.g., SF3B1-mutated AML cells) versus a resistant cell line.

Table 1: IC50 Values of **UM4118** in AML Cell Lines

Cell Line	Genotype	UM4118 IC50 (nM)
AML-SF3B1-mut	SF3B1 mutant	50
AML-WT	Wild-type	500

Table 2: Relative Protein Expression Changes Following **UM4118** Treatment (24h)

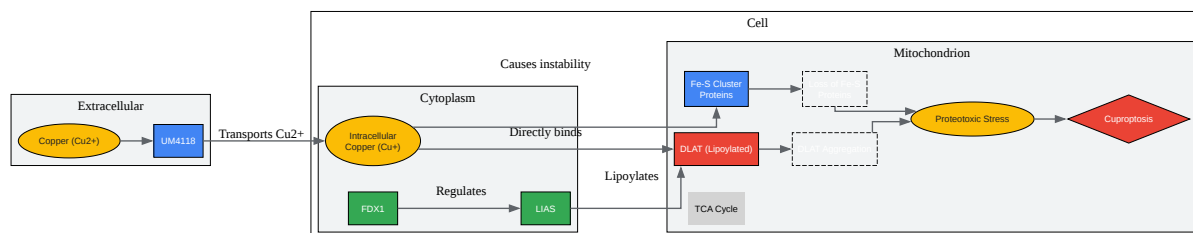
Protein	Treatment (AML-SF3B1-mut)	Fold Change (vs. Vehicle)
FDX1	100 nM UM4118	No significant change
LIAS	100 nM UM4118	No significant change
DLAT (monomer)	100 nM UM4118	0.4
Fe-S Cluster Protein (e.g., NDUFS1)	100 nM UM4118	0.6

Table 3: Intracellular Copper Concentration after **UM4118** Treatment (6h)

Cell Line	Treatment	Intracellular Copper (ng/10 ⁶ cells)
AML-SF3B1-mut	Vehicle	1.5
AML-SF3B1-mut	100 nM UM4118	15.2
AML-WT	Vehicle	1.6
AML-WT	100 nM UM4118	12.8

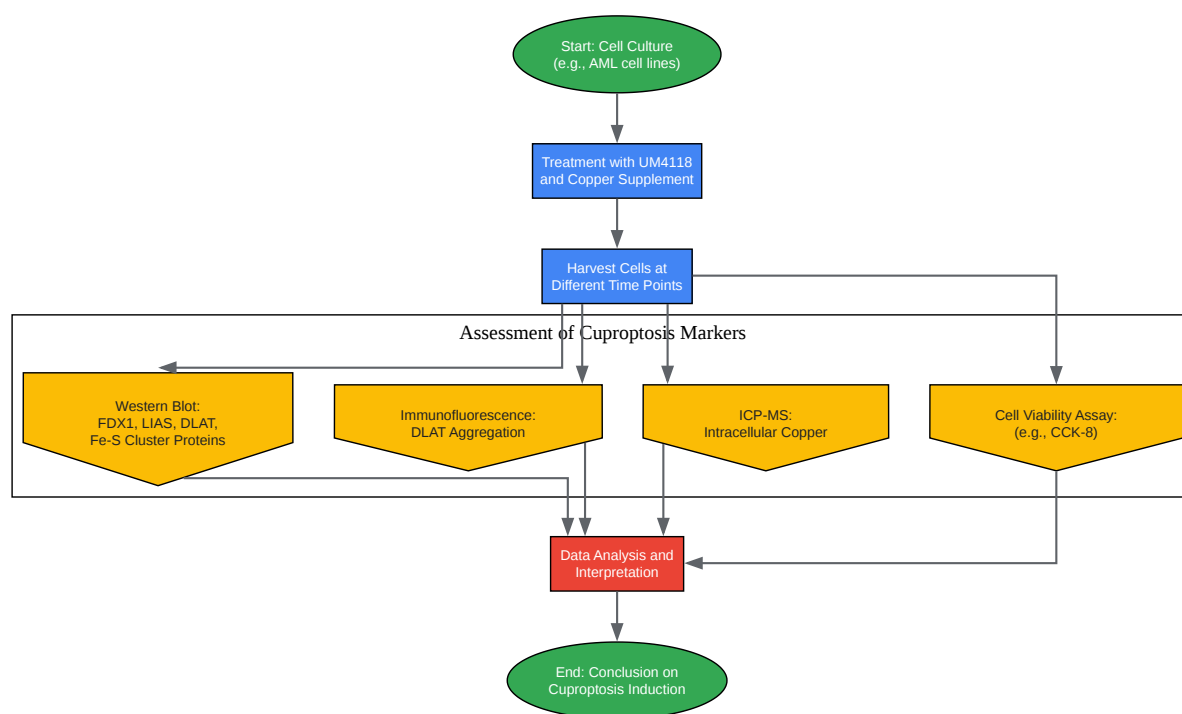
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cuproptosis signaling pathway and a general experimental workflow for assessing cuproptosis markers.



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Figure 1: Cuproptosis signaling pathway induced by **UM4118**.



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Figure 2: General experimental workflow for assessing **UM4118**-induced cuproptosis.

Experimental Protocols

Cell Culture and Treatment with **UM4118**

- **Cell Lines:** Use relevant cancer cell lines. For example, SF3B1-mutated (e.g., OCI-AML2) and wild-type (e.g., U937) AML cell lines are suitable for studying **UM4118**.
- **Culture Conditions:** Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **UM4118 Preparation:** Prepare a stock solution of **UM4118** in DMSO. Further dilute in culture medium to the desired final concentrations. A vehicle control with the same concentration of DMSO should be included in all experiments.
- **Copper Supplementation:** As **UM4118** is a copper ionophore, its activity is dependent on the presence of extracellular copper. Supplement the culture medium with a source of copper, such as copper (II) chloride (CuCl₂), at a final concentration of 1-5 µM.
- **Treatment:** Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat cells with varying concentrations of **UM4118** (e.g., 10 nM to 1 µM) with copper supplementation for the desired time points (e.g., 6, 12, 24, 48 hours).

Western Blotting for FDX1, LIAS, DLAT, and Fe-S Cluster Proteins

- **Cell Lysis:** After treatment, harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

- anti-FDX1 (1:1000)
- anti-LIAS (1:1000)
- anti-DLAT (1:1000)
- anti-NDUFS1 (as a marker for Fe-S cluster proteins) (1:1000)
- anti-GAPDH or anti- β -actin (1:5000) as a loading control.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Immunofluorescence for DLAT Aggregation

- Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach.
- Treatment: Treat cells with **UM4118** and copper as described above.
- Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix with 4% paraformaldehyde in PBS for 15 minutes.
 - Wash with PBS.
 - Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Staining:

- Block with 1% BSA in PBST for 30 minutes.
- Incubate with anti-DLAT primary antibody (1:200) in blocking buffer overnight at 4°C.
- Wash with PBST.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) (1:500) for 1 hour at room temperature in the dark.
- Wash with PBST.
- Counterstain nuclei with DAPI.
- Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Look for the formation of punctate structures representing DLAT aggregates in treated cells.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Intracellular Copper

- Cell Harvesting and Counting: After treatment, harvest a known number of cells (e.g., $1-5 \times 10^6$).
- Washing: Wash the cell pellet thoroughly with ice-cold PBS containing EDTA to remove extracellular copper. Repeat the wash step 3-5 times.
- Digestion: Digest the cell pellet in concentrated nitric acid overnight.
- Analysis: Dilute the digested samples with deionized water and analyze the copper content using ICP-MS.
- Quantification: Calculate the intracellular copper concentration and normalize to the cell number (e.g., ng of copper per 10^6 cells).

Cell Viability Assay

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

- Treatment: Treat cells with a serial dilution of **UM4118** with copper supplementation.
- Incubation: Incubate for the desired time period (e.g., 48 or 72 hours).
- Assay: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value of **UM4118**.

Conclusion

These protocols provide a comprehensive framework for researchers to investigate the induction of cuproptosis by the novel copper ionophore **UM4118**. By assessing the key molecular markers and cellular responses outlined in these application notes, scientists can effectively characterize the mechanism of action of **UM4118** and explore its therapeutic potential in various cancer models, particularly in hematological malignancies like AML. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible data.

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